Methyl 3-amino-4-fluoro-5-iodobenzoate
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Overview
Description
Methyl 3-amino-4-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H7FINO2. It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and an iodine atom on the benzene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-fluoro-5-iodobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Halogenation: The nitro compound is then subjected to halogenation to introduce the fluorine and iodine atoms.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the ester group can be reduced to the corresponding alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Nitro derivatives or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Methyl 3-amino-4-fluoro-5-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers or advanced coatings.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-fluoro-5-iodobenzoate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Methyl 4-amino-3-fluoro-5-iodobenzoate: Similar structure but with different positioning of the amino group.
Methyl 3-amino-4-iodobenzoate: Lacks the fluorine atom.
Methyl 3-amino-4-fluorobenzoate: Lacks the iodine atom.
Uniqueness: Methyl 3-amino-4-fluoro-5-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and improve its pharmacokinetic properties .
Properties
IUPAC Name |
methyl 3-amino-4-fluoro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXMWOMFBQQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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